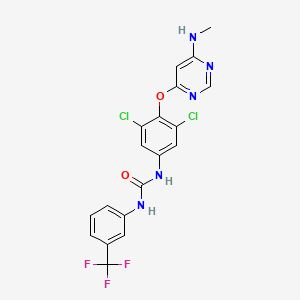

GSK329

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H14Cl2F3N5O2 |

|---|---|

分子量 |

472.2 g/mol |

IUPAC名 |

1-[3,5-dichloro-4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C19H14Cl2F3N5O2/c1-25-15-8-16(27-9-26-15)31-17-13(20)6-12(7-14(17)21)29-18(30)28-11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H,25,26,27)(H2,28,29,30) |

InChIキー |

QOQADIYOLOHRAW-UHFFFAOYSA-N |

正規SMILES |

CNC1=CC(=NC=N1)OC2=C(C=C(C=C2Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |

製品の起源 |

United States |

Foundational & Exploratory

Acknowledgment of Request and Information Scarcity

Topic: GSK329 Mechanism of Action in Cardiomyocytes

Our comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific information on a compound designated "this compound" and its mechanism of action in cardiomyocytes. It is possible that this compound is an internal development code not yet in the public domain, or that the identifier is incorrect.

However, the search provided substantial data on closely related and highly relevant topics in cardiac drug development. We propose to deliver the requested in-depth technical guide on one of the following well-documented subjects:

-

Alternative Topic A: The Mechanism of Action of Glycogen Synthase Kinase-3 (GSK-3) Inhibition in Cardiomyocytes. GSK-3 is a critical enzyme in numerous signaling pathways implicated in heart disease.[1][2]

-

Alternative Topic B: The Mechanism of Action of Apelin Receptor (APJ) Agonists in Cardiomyocytes. The APJ receptor is a promising therapeutic target for heart failure.[3][4][5]

To illustrate our capability to fulfill your request, we have provided a high-level overview for Alternative Topic A , complete with the mandatory data tables and visualizations you specified.

Alternative Topic A: An In-depth Technical Guide on the Mechanism of Action of GSK-3 Inhibition in Cardiomyocytes

Executive Summary

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase with two isoforms, GSK-3α and GSK-3β, that acts as a pivotal negative regulator in a multitude of intracellular signaling pathways within cardiomyocytes.[1][6] Its inhibition has emerged as a promising therapeutic strategy for various cardiac pathologies, including hypertrophy, heart failure, and ischemic injury.[1][2] GSK-3 integrates signals from pathways such as the PI3K/Akt and Wnt/β-catenin pathways to regulate key cellular processes including protein synthesis, gene transcription, apoptosis, and metabolism.[1][7] Pharmacological or genetic inhibition of GSK-3 in cardiomyocytes has been shown to be protective against pathological remodeling and to promote cardiomyocyte survival and proliferation.[6]

Core Signaling Pathways Modulated by GSK-3 Inhibition

GSK-3's primary mechanism of regulation is through inhibitory phosphorylation by upstream kinases, most notably Akt (Protein Kinase B). When upstream signals (e.g., growth factors, insulin) activate the PI3K/Akt pathway, Akt phosphorylates GSK-3β at Serine 9, leading to its inactivation.[7] This relieves the inhibitory effect of GSK-3 on its downstream targets.

In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[1] Inhibition of GSK-3 prevents this phosphorylation, allowing β-catenin to stabilize, accumulate in the cytoplasm, and translocate to the nucleus where it activates gene transcription programs associated with cell growth and survival.[1]

GSK-3β acts as a negative regulator of cardiac hypertrophy.[6] It phosphorylates and inhibits the nuclear factor of activated T-cells (NFAT), a key transcription factor driving hypertrophic gene expression.[7] GSK-3 inhibition, therefore, can lead to NFAT activation and potentially contribute to physiological hypertrophy while counteracting pathological hypertrophy through other mechanisms. Human data suggest that while GSK-3β is downregulated in early-stage heart failure as a compensatory mechanism, prolonged suppression can be maladaptive.[6]

Active GSK-3 can promote apoptosis by phosphorylating and modulating the function of pro- and anti-apoptotic proteins. The PI3K/Akt pathway, a major pro-survival cascade, exerts its anti-apoptotic effects in part through the inhibitory phosphorylation of GSK-3.[7]

Data Presentation: Effects of GSK-3 Modulation in Cardiomyocytes

The following table summarizes quantitative data from preclinical studies on the impact of GSK-3 modulation.

| Parameter | Model System | Intervention | Key Quantitative Finding | Reference |

| Cardiac Function | Rat Myocardial Infarction Model | Chronic administration of a small molecule GSK-3 inhibitor | Improved diastolic function | [5] |

| Myocardial Fibrosis | Mouse Model of Ischemic Heart Injury | Cardiomyocyte-specific deletion of GSK-3α | Limited scar expansion and attenuated ventricular remodeling | [1] |

| Cardiomyocyte Proliferation | In vitro human pluripotent stem cell-derived cardiomyocytes | Deletion of GSK-3β | Enhanced cardiomyocyte proliferation | [2] |

| Apoptosis | In vitro cardiomyocyte culture | Pharmacological inhibition of p38 MAPK (upstream of GSK-3) | Reduced cardiomyocyte death | [7] |

| Sarcomere Function | Heart failure patient tissue | Reduced levels of GSK-3β bound to the sarcomere | Impaired Frank-Starling mechanism | [8] |

Experimental Protocols

-

Objective: To study the specific role of GSK-3 isoforms in cardiomyocytes.

-

Methodology: A Cre-LoxP system is typically employed. Mice carrying a floxed allele for the GSK-3 gene (e.g., Gsk3afl/fl) are crossed with mice expressing Cre recombinase under the control of a cardiomyocyte-specific promoter, such as α-myosin heavy chain (α-MHC). The resulting offspring will have the GSK-3 gene specifically excised in cardiomyocytes. Subsequent analysis involves techniques like echocardiography to assess cardiac function and histology to examine heart tissue morphology post-injury (e.g., myocardial infarction induced by coronary artery ligation).[1]

-

Objective: To quantify the activation state of signaling pathways.

-

Methodology: Cardiomyocyte protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies specific for both the phosphorylated form (e.g., phospho-GSK-3β Ser9) and the total form of the protein. A secondary antibody conjugated to a detection enzyme (e.g., HRP) is then used. The signal is detected via chemiluminescence and quantified using densitometry. The ratio of phosphorylated to total protein indicates the level of pathway activation.[7]

Mandatory Visualizations: Signaling Pathways

Caption: Core signaling pathways regulated by GSK-3β in cardiomyocytes.

Please indicate whether you would like a full in-depth guide on Alternative Topic A (GSK-3 Inhibition) or Alternative Topic B (APJ Agonists) . Upon your selection, we will proceed with a comprehensive literature synthesis to generate the complete technical guide as per your specifications.

References

- 1. The GSK-3 family as therapeutic target for myocardial diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apelin and APJ orchestrate complex tissue-specific control of cardiomyocyte hypertrophy and contractility in the hypertrophy-heart failure transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dicardiology.com [dicardiology.com]

TNNI3K Signaling in Cardiac Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can progress to heart failure. Troponin I-interacting kinase (TNNI3K), a cardiac-specific kinase, has emerged as a critical regulator in the signaling pathways driving this complex process. This technical guide provides an in-depth analysis of the TNNI3K signaling pathway in cardiac hypertrophy, consolidating current research findings to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the molecular mechanisms, upstream regulators, and downstream effectors of TNNI3K, present quantitative data from key studies in a structured format, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.

Introduction to TNNI3K

Troponin I-interacting kinase (TNNI3K), encoded by the TNNI3K gene, is a protein kinase predominantly expressed in cardiomyocytes.[1][2][3] Its discovery and cardiac-specific nature have positioned it as a significant area of investigation in cardiovascular research.[1][4] TNNI3K is implicated in various cardiac conditions, including arrhythmias, conduction disease, and cardiomyopathy.[1][3][4] Notably, extensive research in murine models has solidified its role in cardiac hypertrophy, regeneration, and the response to ischemia/reperfusion injury.[1][3][4]

Structurally, TNNI3K shares homology with the mitogen-activated protein kinase kinase kinase (MAPKKK) family and contains an N-terminal ankyrin repeat domain, a central kinase domain, and a C-terminal serine-rich domain.[5][6] This structure facilitates its interaction with various cellular components, influencing downstream signaling events.

The Role of TNNI3K in Cardiac Hypertrophy

TNNI3K's involvement in cardiac hypertrophy is multifaceted, with evidence suggesting its participation in both physiological and pathological hypertrophy.[7]

Pathological Hypertrophy: Studies have consistently linked elevated TNNI3K levels to pathological cardiac hypertrophy.[1] In response to pressure overload, such as that induced by transverse aortic constriction (TAC), the expression of myocardial Tnni3k is significantly increased.[1][3] Overexpression of TNNI3K in mouse models exacerbates the hypertrophic response to TAC, leading to greater fibrosis and cardiac dysfunction.[1] Conversely, mice with reduced or absent TNNI3K expression show resistance to cardiomyopathy induced by stressors.[7] The kinase activity of TNNI3K is crucial for these pro-hypertrophic effects, as overexpression of a kinase-dead version of TNNI3K does not produce the same pathological phenotype.[1][7]

Physiological Hypertrophy: Interestingly, some studies suggest a role for TNNI3K in physiological, or adaptive, cardiac hypertrophy. Overexpression of TNNI3K in transgenic mice has been shown to induce a concentric hypertrophy with enhanced cardiac function, without the associated fibrosis or apoptosis characteristic of pathological hypertrophy.[7][8] This suggests that the level and context of TNNI3K activity may determine the nature of the hypertrophic response.

The TNNI3K Signaling Pathway

The signaling network governed by TNNI3K in the context of cardiac hypertrophy is still being fully elucidated, but several key upstream regulators and downstream effectors have been identified.

Upstream Regulators

-

MEF2C: The transcription factor Myocyte Enhancer Factor 2C (MEF2C) has been identified as a critical regulator of Tnni3k expression in mice. Binding sites for MEF2C in the Tnni3k promoter are crucial for its transcriptional activity.[1]

-

miR-223: The microRNA miR-223 directly targets TNNI3K, suppressing its expression. In hypertrophic cardiomyocytes, miR-223 levels are reduced, leading to an upregulation of TNNI3K and contributing to the hypertrophic phenotype.[1][3]

Downstream Effectors and Interaction Partners

-

Cardiac Troponin I (cTnI): As its name suggests, TNNI3K interacts with cardiac troponin I.[1][9] TNNI3K can phosphorylate cTnI at Ser22/Ser23, which is a key regulatory site for myofilament calcium sensitivity and contractility.[8][10][11] This interaction suggests a direct role for TNNI3K in modulating cardiac contractile function.

-

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is a downstream target of TNNI3K.[1][7] TNNI3K can induce the phosphorylation and activation of p38, which in turn can lead to increased mitochondrial reactive oxygen species (ROS) generation and cardiomyocyte death, contributing to adverse ventricular remodeling.[6][7]

-

Mypt1/Mlc2/Yap1 Axis: Recent phosphoproteomic analysis has identified the Mypt1/Mlc2/Yap1 axis as a likely downstream phosphorylation target of TNNI3K. This axis is an upstream effector of Nfatc1, a key transcription factor in cardiac hypertrophy.[12]

-

Other Potential Partners: Yeast two-hybrid screens have identified other potential interaction partners, including cardiac α-actin and myosin binding protein C, suggesting TNNI3K may play a role in modulating sarcomere function.[13] Antioxidant protein 1 (AOP-1) has also been described as an interactor that can downregulate TNNI3K's kinase activity.[1]

Below is a diagram illustrating the TNNI3K signaling pathway in cardiac hypertrophy.

Caption: TNNI3K signaling pathway in cardiac hypertrophy.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on TNNI3K in cardiac hypertrophy.

Table 1: TNNI3K Expression in Hypertrophic Models

| Model | Condition | Fold Change in TNNI3K Expression | Reference |

| Rat | Transverse Aortic Constriction (TAC) - 14 days | 1.62-fold increase | [14] |

| Rat | Transverse Aortic Constriction (TAC) - 15 days | 1.62-fold increase | [8][10][11] |

| Human | End-stage idiopathic dilated cardiomyopathy | 6-fold higher | [5] |

Table 2: Phenotypic Changes in TNNI3K Transgenic Mice

| Mouse Model | Age | Parameter | Change vs. Control | Reference |

| High-copy TNNI3K Transgenic | 10 weeks | Heart Weight/Body Weight Ratio | 16% increase | [14] |

| High-copy TNNI3K Transgenic | 3 months | Heart Weight/Body Weight Ratio | 1.31-fold increase | [8][15] |

| High-copy TNNI3K Transgenic | 12 months | Heart Weight/Body Weight Ratio | 43.1% increase | [8] |

| TNNI3Ktg | 2 months | Heart Weight/Body Weight Ratio | Significantly higher | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study TNNI3K signaling in cardiac hypertrophy.

Generation of TNNI3K Transgenic Mice

Objective: To create mouse models with cardiac-specific overexpression of TNNI3K to study its in vivo function.

Methodology:

-

Construct Generation: A full-length human TNNI3K cDNA is cloned into an expression vector under the control of a cardiac-specific promoter, such as the α-myosin heavy chain (α-MHC) promoter.

-

Microinjection: The purified transgene DNA is microinjected into the pronuclei of fertilized mouse oocytes (e.g., from C57BL/6J or FVB/N strains).

-

Implantation: The microinjected oocytes are surgically transferred into the oviducts of pseudopregnant female mice.

-

Screening: Offspring are screened for the presence of the transgene by PCR analysis of genomic DNA isolated from tail biopsies.

-

Founder Line Establishment: Founder mice that test positive for the transgene are bred to establish stable transgenic lines.

-

Expression Analysis: The expression of the transgene in the heart is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.

Transverse Aortic Constriction (TAC) Model

Objective: To induce pressure overload-induced cardiac hypertrophy in mice.

Methodology:

-

Anesthesia: Mice are anesthetized, and a surgical plane of anesthesia is maintained throughout the procedure.

-

Surgical Exposure: A thoracotomy is performed to expose the aortic arch.

-

Aortic Constriction: A ligature (e.g., a 7-0 silk suture) is tied around the aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) to create a standardized degree of constriction. The needle is then removed.

-

Closure: The chest and skin are closed in layers.

-

Post-operative Care: Mice are monitored closely during recovery and provided with appropriate analgesia.

-

Sham Operation: Control animals undergo the same surgical procedure without the aortic constriction.

The workflow for the TAC model is depicted in the diagram below.

Caption: Experimental workflow for the Transverse Aortic Constriction (TAC) model.

Co-immunoprecipitation (Co-IP)

Objective: To identify and confirm protein-protein interactions with TNNI3K.

Methodology:

-

Cell Lysis: Cardiac tissue or cultured cardiomyocytes are lysed in a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clearing: The lysate is pre-cleared with control beads (e.g., protein A/G agarose) to reduce non-specific binding.

-

Immunoprecipitation: An antibody specific to TNNI3K is added to the lysate and incubated to allow the antibody to bind to TNNI3K and its interacting partners.

-

Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., cTnI).

In Vitro Kinase Assay

Objective: To determine the kinase activity of TNNI3K and its ability to phosphorylate a substrate.

Methodology:

-

Kinase and Substrate Preparation: Recombinant TNNI3K and a putative substrate (e.g., recombinant cTnI) are purified.

-

Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled [γ-³²P]ATP) are combined in a kinase reaction buffer.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: The reaction is stopped, for example, by adding SDS-PAGE sample buffer.

-

Analysis: The reaction products are separated by SDS-PAGE. Phosphorylation of the substrate is detected by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of TNNI3K and hypertrophy marker genes.

Methodology:

-

RNA Isolation: Total RNA is isolated from cardiac tissue or cells using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers for TNNI3K and hypertrophy markers (e.g., Nppa, Nppb, Myh7), along with a housekeeping gene for normalization (e.g., Gapdh). The PCR is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.[16]

TNNI3K as a Therapeutic Target

The critical role of TNNI3K in pathological cardiac hypertrophy makes it an attractive therapeutic target.[2] Inhibition of TNNI3K has the potential to mitigate the adverse remodeling of the heart muscle, thereby improving cardiac function.[2] The development of small-molecule inhibitors of TNNI3K is an active area of research.[6] Given its cardiac-specific expression, targeting TNNI3K could offer a more focused therapeutic approach with a reduced risk of off-target effects in other organs.[7]

Conclusion

TNNI3K is a key kinase in the intricate signaling network that governs cardiac hypertrophy. Its activity is finely tuned by upstream regulators and, in turn, it modulates a range of downstream effectors that influence gene expression, protein function, and cellular processes central to the hypertrophic response. While our understanding of the TNNI3K signaling pathway has advanced significantly, further research is needed to fully delineate its interactome and the precise mechanisms by which it distinguishes between physiological and pathological hypertrophy. The continued investigation of TNNI3K holds great promise for the development of novel therapeutic strategies to combat heart failure and other cardiovascular diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tnni3k Modifies Disease Progression in Murine Models of Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Expression Levels of the Tnni3k Gene in the Heart Are Highly Associated with Cardiac and Glucose Metabolism-Related Phenotypes and Functional Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RIPK1 Inhibition in Mitigating Reperfusion Injury: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to ischemic tissue exacerbates cellular damage, contributing significantly to the morbidity and mortality associated with conditions like myocardial infarction and stroke. A key driver of this injury is regulated cell death, particularly a form of programmed necrosis known as necroptosis. Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical upstream regulator of the necroptotic pathway. This technical guide explores the role of RIPK1 inhibition as a promising therapeutic strategy to prevent reperfusion injury, with a focus on the potent and selective inhibitor GSK2982772. We will delve into the molecular mechanisms, present preclinical evidence, detail relevant experimental protocols, and visualize the key signaling pathways.

Introduction: The Challenge of Ischemia-Reperfusion Injury

The timely restoration of blood flow is the most effective intervention for ischemic events. However, the reperfusion phase itself triggers a cascade of detrimental events, including an abrupt increase in reactive oxygen species (ROS) production, intracellular calcium overload, and a robust inflammatory response.[1][2] These events lead to mitochondrial dysfunction and the opening of the mitochondrial permeability transition pore (mPTP), culminating in cell death and tissue damage.[3] Necroptosis, a form of regulated necrosis, has emerged as a significant contributor to cardiomyocyte loss during I/R injury.[4][5]

The RIPK1-Mediated Necroptosis Pathway in Reperfusion Injury

Necroptosis is a caspase-independent cell death pathway that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[6] The signaling cascade is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), which is abundant in the context of I/R.[4]

The core of the necroptosis pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[4] Upon activation, RIPK1 recruits RIPK3 to form a functional amyloid-like signaling complex called the necrosome.[4] Within the necrosome, RIPK3 becomes phosphorylated and activated, and in turn, phosphorylates MLKL.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[7]

Caption: RIPK1-Mediated Necroptosis Signaling Pathway.

GSK2982772: A Selective RIPK1 Inhibitor

GSK2982772 is a potent, selective, and orally bioavailable small-molecule inhibitor of RIPK1 kinase activity.[6] It binds to an allosteric pocket of the RIPK1 kinase domain, effectively blocking its autophosphorylation and subsequent activation of the necroptotic cascade.[6] Preclinical studies have demonstrated that GSK2982772 can inhibit RIPK1-mediated cell death and cytokine production.[6] While clinical trials have primarily focused on inflammatory diseases such as rheumatoid arthritis and ulcerative colitis, the central role of RIPK1 in reperfusion injury makes GSK2982772 a compelling candidate for this indication.[8][9]

Preclinical Evidence for RIPK1 Inhibition in Reperfusion Injury

Numerous preclinical studies using various RIPK1 inhibitors have demonstrated significant protection against I/R injury in different organs.

Myocardial Ischemia-Reperfusion Injury

In rodent models of myocardial I/R, administration of the RIPK1 inhibitor Necrostatin-1 (Nec-1) has been shown to significantly reduce infarct size.[10][11] This cardioprotective effect is associated with a decrease in necrotic cell death and reduced infiltration of inflammatory cells into the cardiac tissue.[10] Long-term studies have also revealed that Nec-1 treatment improves ejection fraction and mitigates adverse cardiac remodeling following myocardial infarction.[10]

| Compound | Model | Dose/Administration | Key Findings | Reference |

| Necrostatin-1 | Mouse Myocardial I/R (LAD ligation) | 30 µM | Significantly reduced infarct size. | [10] |

| Necrostatin-1 | Rodent Myocardial I/R | Systemic administration | Reduced necrotic cell death and inflammatory cell infiltration. | [10] |

| Necrostatin-1 | Mouse Myocardial I/R | Not specified | Improved ejection fraction and reduced adverse remodeling at 28 days post-MI. | [10] |

Renal Ischemia-Reperfusion Injury

In a mouse model of unilateral kidney I/R, treatment with Nec-1s, a more stable analog of Nec-1, both before and after the ischemic event, resulted in reduced kidney injury at 24 hours, as evidenced by decreased serum creatinine and lower tubular injury scores.[8] Interestingly, while the RIPK3 inhibitor GSK'872 did not show protection in the acute phase, both RIPK1 and RIPK3 inhibition from days 3 to 9 post-I/R attenuated the development of kidney fibrosis at day 28.[8] This suggests that RIPK1 plays a crucial role in both the acute injury and the subsequent chronic fibrotic changes.

| Compound | Model | Dose/Administration | Key Findings | Reference |

| Nec-1s | Mouse Unilateral Kidney I/R | 6 mg/kg, i.p. (prophylactic or therapeutic) | Reduced serum creatinine and tubular injury score at 24 hours. | [8] |

| Nec-1s | Mouse Unilateral Kidney I/R | Days 3-9 post-IR | Attenuated kidney fibrosis at day 28. | [8] |

| GSK'963 | Mouse Kidney I/R | Not specified | Data suggests beneficial effects in reducing acute and chronic kidney injury. | [12] |

Experimental Protocols

In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats

This protocol describes the induction of reversible coronary artery occlusion in rats to model myocardial I/R injury.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Mechanical ventilator

-

Surgical instruments (scissors, forceps, retractors)

-

6-0 silk suture with a tapered needle

-

Electrocardiogram (ECG) monitor

Procedure:

-

Anesthetize the rat and initiate mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. A small piece of polyethylene tubing can be placed between the suture and the artery to facilitate reperfusion.

-

Confirm successful occlusion by observing regional cyanosis of the myocardial surface and changes in the ECG (e.g., ST-segment elevation).

-

Maintain ischemia for a predetermined period (e.g., 30-45 minutes).

-

Initiate reperfusion by releasing the snare on the suture.

-

Confirm reperfusion by the return of normal color to the myocardium.

-

Maintain reperfusion for a specified duration (e.g., 2-24 hours) before euthanasia and tissue harvesting.

Caption: Experimental Workflow for Myocardial I/R Model.

Measurement of Infarct Size using TTC Staining

Triphenyltetrazolium chloride (TTC) is a dye that is reduced by dehydrogenases in viable myocardial tissue to a red formazan precipitate, leaving infarcted tissue pale.

Materials:

-

Excised heart

-

1% TTC solution in phosphate buffer (pH 7.4)

-

10% neutral buffered formalin

-

Digital camera or scanner

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Following the reperfusion period, excise the heart and wash it with cold saline.

-

Freeze the heart at -20°C for about 1-2 hours to facilitate slicing.

-

Slice the ventricles into uniform 2 mm thick transverse sections.

-

Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.

-

Fix the stained slices in 10% formalin overnight to enhance the contrast between viable and necrotic tissue.

-

Acquire digital images of both sides of each slice.

-

Using image analysis software, trace the area of the left ventricle (LV), the area at risk (AAR - typically the entire LV in this global ischemia model), and the infarcted area (pale region).

-

Calculate the infarct size as a percentage of the AAR or the total LV area.

Assessment of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Paraffin-embedded cardiac tissue sections (5 µm)

-

Xylene and ethanol series for deparaffinization and rehydration

-

Proteinase K

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

-

Fluorescent microscope

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using proteinase K treatment.

-

Incubate the sections with the TUNEL reaction mixture to label the 3'-OH ends of fragmented DNA.

-

Wash the sections to remove unincorporated nucleotides.

-

Counterstain the nuclei with a fluorescent dye (e.g., DAPI).

-

Mount the slides and visualize under a fluorescent microscope.

-

Quantify the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

Measurement of Mitochondrial Respiration

Mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria using high-resolution respirometry.

Materials:

-

Freshly isolated cardiac mitochondria

-

Respiration buffer

-

Substrates for different mitochondrial complexes (e.g., pyruvate, malate, succinate)

-

ADP

-

Inhibitors (e.g., oligomycin, rotenone, antimycin A)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Isolate mitochondria from fresh heart tissue by differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension.

-

Add a known amount of mitochondria to the respirometer chambers containing respiration buffer.

-

Sequentially add substrates and inhibitors to assess different respiratory states:

-

State 2 (basal respiration): Add substrates for Complex I (e.g., pyruvate and malate).

-

State 3 (active respiration): Add ADP to stimulate ATP synthesis.

-

State 4 (resting respiration): Add oligomycin to inhibit ATP synthase.

-

Maximal uncoupled respiration: Add a protonophore (e.g., FCCP) to uncouple oxygen consumption from ATP synthesis.

-

Complex I and III inhibition: Add rotenone and antimycin A to inhibit the electron transport chain and measure residual oxygen consumption.

-

-

Calculate respiratory parameters such as the respiratory control ratio (RCR = State 3/State 4) and P/O ratio (ADP consumed per oxygen atom reduced).

Conclusion and Future Directions

The inhibition of RIPK1 presents a highly promising therapeutic strategy for the prevention of ischemia-reperfusion injury. Preclinical evidence strongly supports the notion that blocking the necroptotic pathway can significantly reduce tissue damage and improve functional outcomes in models of myocardial and renal I/R. GSK2982772, as a potent and selective RIPK1 inhibitor with a favorable safety profile in clinical trials for inflammatory diseases, stands out as a prime candidate for further investigation in the context of reperfusion injury.

Future research should focus on conducting preclinical studies with GSK2982772 in large animal models of I/R injury to better translate the findings to the clinical setting. Furthermore, clinical trials specifically designed to evaluate the efficacy of GSK2982772 in patients undergoing revascularization therapies for acute myocardial infarction or other ischemic events are warranted. The elucidation of the full therapeutic potential of RIPK1 inhibition could lead to a paradigm shift in the management of ischemia-reperfusion injury.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Targets for the Treatment of Reperfusion Injury in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reperfusion injury as a target for diminishing infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Necroptosis in heart disease: Molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 8. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of RIPK1 and RIPK3 in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. core.ac.uk [core.ac.uk]

GSK329: A Selective TNNI3K Inhibitor for Cardioprotection Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK329 is a potent and selective small-molecule inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its use in in vitro and in vivo models of cardiac injury. The information presented is intended to support researchers in the fields of cardiology, pharmacology, and drug discovery in their investigation of TNNI3K as a therapeutic target.

Core Data Summary

Inhibitory Activity and Selectivity

This compound is a highly potent inhibitor of TNNI3K with an IC50 of 10 nM.[3] Its selectivity has been profiled against a panel of other kinases, demonstrating a favorable profile for a research tool compound.

| Target Kinase | IC50 (nM) | Fold Selectivity vs. TNNI3K | Reference |

| TNNI3K | 10 | 1 | [2] |

| VEGFR2 | 400 | 40 | [2] |

| p38α | 800 | 80 | [2] |

| B-Raf | >2000 | >200 | [2] |

A broader kinase screening revealed that at a concentration of 100 nM, this compound showed more than 50% inhibition of 11 other kinases, indicating the importance of using appropriate concentrations in experiments to ensure target specificity.[4]

In Vivo Efficacy in Ischemia/Reperfusion Injury

In a murine model of cardiac ischemia/reperfusion (I/R) injury, administration of this compound at the time of reperfusion significantly reduced infarct size.[2][4]

| Treatment | Dosage | Administration Route | Outcome | Reference |

| Vehicle | - | Intraperitoneal | - | [2][4] |

| This compound | 2.75 mg/kg | Intraperitoneal | Reduced infarct size | [2][4] |

Signaling Pathways

TNNI3K Signaling in Cardiomyocytes

TNNI3K is a member of the MAP kinase kinase kinase (MAP3K) family and is predominantly expressed in cardiomyocytes.[5][6] Under conditions of cardiac stress, such as ischemia/reperfusion, TNNI3K activates downstream signaling cascades, leading to increased production of mitochondrial reactive oxygen species (ROS) and activation of the p38 MAPK pathway.[5][7] This cascade contributes to cardiomyocyte apoptosis and cardiac injury.

TNNI3K signaling cascade in cardiomyocytes.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against TNNI3K and other kinases.

Methodology:

-

Reagents: Recombinant human TNNI3K protein, appropriate peptide substrate, ATP, and this compound.

-

Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Procedure:

-

Add assay buffer, recombinant kinase, and varying concentrations of this compound to a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).

-

-

Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay: Cardiomyocyte Hypertrophy

Objective: To assess the effect of this compound on cardiomyocyte hypertrophy induced by a hypertrophic agonist.

Methodology:

-

Cell Culture: Culture neonatal rat ventricular myocytes (NRVMs) or human iPSC-derived cardiomyocytes in appropriate media.

-

Induction of Hypertrophy: Treat cardiomyocytes with a hypertrophic agonist (e.g., phenylephrine, endothelin-1) in the presence or absence of varying concentrations of this compound.

-

Assessment of Hypertrophy: After a suitable incubation period (e.g., 48 hours), assess hypertrophic markers:

-

Cell Size: Measure cell surface area by immunofluorescence staining for a sarcomeric protein (e.g., α-actinin) and imaging.

-

Gene Expression: Quantify the mRNA levels of hypertrophic marker genes (e.g., ANP, BNP) by qRT-PCR.

-

Protein Synthesis: Measure protein synthesis by a radiolabeled amino acid incorporation assay (e.g., [3H]-leucine incorporation).

-

-

Data Analysis: Compare the hypertrophic response in the presence and absence of this compound.

In Vivo Model: Murine Myocardial Ischemia/Reperfusion Injury

Objective: To evaluate the cardioprotective effect of this compound in a mouse model of I/R injury.

Methodology:

-

Animal Model: Use adult male C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the mouse and perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

-

After a defined period of ischemia (e.g., 30 minutes), remove the ligature to allow reperfusion.

-

-

Drug Administration:

-

Infarct Size Measurement:

-

After a period of reperfusion (e.g., 24 hours), euthanize the mouse and excise the heart.

-

Perfuse the heart with a vital stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to delineate the infarcted (pale) from the viable (red) tissue.

-

Image the heart slices and quantify the infarct size as a percentage of the area at risk.

-

-

Data Analysis: Compare the infarct size between the this compound-treated and vehicle-treated groups.

Experimental Workflow Visualization

References

- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. An in vivo model of ischaemia-reperfusion injury and ischaemic preconditioning in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

Validating Novel Cardiovascular Therapeutic Targets: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Target Validation Process for Novel Cardiovascular Disease Therapeutics, Using the Hypothetical Target "GSK329" as a Framework.

Introduction

The landscape of cardiovascular disease (CVD) treatment is continually evolving, driven by the identification and validation of novel therapeutic targets. The journey from a promising biological hypothesis to a clinically effective drug is contingent on a rigorous and multi-faceted target validation process. This technical guide provides an in-depth overview of the core principles and methodologies for validating a novel cardiovascular target, exemplified by the hypothetical protein "this compound."

This document will leverage established examples from successful cardiovascular drug development programs, including PCSK9 and SGLT2 inhibitors, to illustrate key concepts. It will provide structured data, detailed experimental protocols, and visual workflows to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of target validation in cardiovascular disease.

Section 1: The Target Validation Funnel

Target validation is a sequential process of evidence gathering that progressively builds confidence in a potential drug target's role in disease pathophysiology and its suitability for therapeutic intervention. This process can be conceptualized as a funnel, where a large number of potential targets enter at the top, and only a select few with the strongest evidence emerge at the bottom as validated targets for drug discovery programs.

Caption: A conceptual diagram of the target validation funnel.

Section 2: Preclinical Validation of "this compound"

Preclinical validation involves a series of experiments in cellular and animal models to establish a causal link between the target and the disease phenotype. This phase aims to demonstrate that modulating the target has the desired therapeutic effect and to understand the underlying mechanism of action.

In Vitro Models: Cellular Assays

In vitro assays are the first step in experimentally testing the function of a potential target. These assays provide a controlled environment to dissect the molecular mechanisms and signaling pathways associated with the target.

2.1.1 Genetic Manipulation in Relevant Cell Types

To investigate the role of "this compound" in a key cardiovascular process like endothelial dysfunction, its expression can be knocked down in human umbilical vein endothelial cells (HUVECs) using small interfering RNA (siRNA).

Experimental Protocol: siRNA-mediated Knockdown of "this compound" in HUVECs

-

Cell Culture: Culture HUVECs in EGM-2 medium supplemented with growth factors. Plate cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

-

siRNA Preparation: Resuspend lyophilized siRNA targeting "this compound" and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.

-

Transfection Complex Formation:

-

For each well, dilute 5 µL of "this compound" siRNA or control siRNA in 250 µL of Opti-MEM I Reduced Serum Medium.

-

In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the 500 µL of the siRNA-lipid complex dropwise to the HUVECs.

-

Incubation and Analysis: Incubate the cells for 48-72 hours. Subsequently, assess the knockdown efficiency of "this compound" at the mRNA level using RT-qPCR and at the protein level using Western blotting. Functional assays, such as measuring the expression of adhesion molecules (e.g., VCAM-1) or nitric oxide production, can then be performed.

2.1.2 Human Induced Pluripotent Stem Cell (hiPSC)-Derived Cardiomyocytes

For cardiac-specific targets, hiPSC-derived cardiomyocytes (hiPSC-CMs) offer a more physiologically relevant model. These cells can be used to study the effects of target modulation on cardiomyocyte function, such as contractility, electrophysiology, and hypertrophy.

Experimental Protocol: CRISPR/Cas9-Mediated Knockout of "this compound" in hiPSCs

-

Guide RNA Design: Design and clone two single-guide RNAs (sgRNAs) targeting an early exon of the "this compound" gene into a Cas9 expression vector.

-

hiPSC Transfection: Electroporate the sgRNA/Cas9 plasmids into a well-characterized hiPSC line.

-

Clonal Selection and Expansion: Plate the electroporated cells at a low density to allow for the growth of single-cell-derived colonies. Pick and expand individual clones.

-

Genotyping and Validation: Screen the expanded clones for the desired "this compound" knockout by PCR and Sanger sequencing. Confirm the absence of "this compound" protein expression by Western blot or immunofluorescence.

-

Cardiomyocyte Differentiation: Differentiate the validated "this compound" knockout and isogenic control hiPSC lines into cardiomyocytes using established protocols (e.g., Wnt signaling modulation).

-

Phenotypic Analysis: Analyze the differentiated hiPSC-CMs for changes in beating frequency, calcium handling, action potential duration, and response to hypertrophic stimuli.

In Vivo Models: Animal Studies

Animal models are crucial for understanding the systemic effects of target modulation in a complex biological system. For cardiovascular disease, particularly atherosclerosis, genetically modified mouse models are widely used.

2.2.1 Atherosclerosis Models

To investigate the role of "this compound" in the development of atherosclerosis, knockout or transgenic mouse models on an athero-prone background, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, are invaluable.

Experimental Protocol: Western Diet-Induced Atherosclerosis in ApoE-/- Mice

-

Animal Model: Use male ApoE-/- mice, typically on a C57BL/6 background.

-

Diet: At 8-12 weeks of age, switch the mice from a standard chow diet to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol).

-

Treatment: Administer the therapeutic agent targeting "this compound" (e.g., a specific inhibitor, antibody, or antisense oligonucleotide) or a vehicle control to different groups of mice for a predefined period (e.g., 12-16 weeks).

-

Tissue Collection: At the end of the study, euthanize the mice and perfuse the vasculature with saline followed by a fixative.

-

Atherosclerotic Plaque Analysis:

-

En face analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich plaques. Quantify the total plaque area as a percentage of the total aortic surface area.

-

Aortic root analysis: Embed the heart and proximal aorta in OCT medium, and collect serial cryosections of the aortic root. Stain sections with Oil Red O for lipid content, Masson's trichrome for collagen, and specific antibodies for macrophages and smooth muscle cells. Quantify the lesion area and composition.

-

Section 3: Clinical Validation of "this compound"

Clinical validation aims to confirm the relevance of the target in human disease. This can be achieved through human genetic studies, analysis of patient samples, and ultimately, clinical trials.

Human Genetics and Biomarker Studies

Evidence from human genetics can provide strong support for a target's role in disease. For instance, if naturally occurring loss-of-function mutations in the "this compound" gene are associated with a reduced risk of cardiovascular disease, this would be compelling evidence for its validation. Similarly, measuring levels of "this compound" or its downstream effectors in patient cohorts can establish a correlation with disease severity or progression.

Clinical Trial Data: Learning from PCSK9 and SGLT2 Inhibitors

The successful development of PCSK9 and SGLT2 inhibitors provides a blueprint for the clinical validation of novel cardiovascular targets. The clinical trial data for these drug classes demonstrate a clear link between target engagement and improved cardiovascular outcomes.

Table 1: Key Clinical Trial Data for PCSK9 Inhibitors

| Trial Name | Drug | Patient Population | Primary Endpoint | LDL-C Reduction vs. Placebo | Primary Endpoint Risk Reduction | Citation |

| FOURIER | Evolocumab | High-risk ASCVD on statin | MACE | 59% | 15% | [1] |

| ODYSSEY OUTCOMES | Alirocumab | Recent ACS on statin | MACE | 57% | 15% | [1] |

| VESALIUS-CV | Evolocumab | High-risk primary prevention | MACE | 55% | 19-25% | [2][3] |

| CORALreef HeFH | Enlicitide | HeFH on statin | % change in LDL-C | 59.4% | N/A | [4] |

| PURSUIT (Phase IIb) | AZD0780 | Hypercholesterolemia on statin | % change in LDL-C | 50.7% | N/A | [5] |

Table 2: Key Clinical Trial Data for SGLT2 Inhibitors in Heart Failure

| Trial Name | Drug | Patient Population | Primary Endpoint | Primary Endpoint Risk Reduction | Citation | | :--- | :--- | :--- | :--- | :--- | | DAPA-HF | Dapagliflozin | HFrEF | CV death or worsening HF | 26% |[6] | | EMPEROR-Reduced | Empagliflozin | HFrEF | CV death or HF hospitalization | 25% |[6] | | EMPEROR-Preserved | Empagliflozin | HFpEF | CV death or HF hospitalization | 21% |[6] | | Meta-analysis | SGLT2i | Broad CVD/CKD/DM | MACE | 9% |[7] | | Meta-analysis | SGLT2i | Post-AMI | HF hospitalization | 34% |[8] |

Section 4: Visualizing the Target Validation Workflow and Signaling Pathways

Visual representations are critical for understanding complex biological processes and experimental workflows. The following diagrams, created using the DOT language, illustrate key aspects of the target validation process.

Hypothetical "this compound" Signaling Pathway

This diagram illustrates a hypothetical signaling pathway in which "this compound" promotes a pro-inflammatory response in endothelial cells, a key event in atherosclerosis.

Caption: A hypothetical signaling cascade involving "this compound".

Experimental Workflow for In Vivo Target Validation

This diagram outlines the key steps in an in vivo study to validate the therapeutic potential of targeting "this compound" in an animal model of atherosclerosis.

Caption: Workflow for in vivo validation of "this compound" in atherosclerosis.

Logical Relationships in Target Validation

This diagram illustrates the logical flow of evidence required to progress a target from initial hypothesis to a validated candidate for drug development.

References

- 1. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 inhibitor reduced major CVD events in adults with no prior heart attack or stroke | American Heart Association [newsroom.heart.org]

- 3. medscape.com [medscape.com]

- 4. patientcareonline.com [patientcareonline.com]

- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 6. SGLT-2 Inhibitors in Heart Failure: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Cardiovascular Outcome of the SGLT2 Inhibitor in Acute Myocardial Infarction: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Structural activity relationship of diarylurea TNNI3K inhibitors

An In-depth Technical Guide on the Structural Activity Relationship of Diarylurea TNNI3K Inhibitors

Introduction to TNNI3K and its Role in Cardiac Disease

Troponin I-interacting kinase (TNNI3K), a cardiac-specific serine/threonine kinase, has emerged as a significant molecular target for the treatment of various cardiovascular diseases.[1][2] Encoded by a gene on human chromosome 1, TNNI3K is predominantly expressed in cardiomyocytes.[3] Elevated levels and increased activity of TNNI3K are associated with pathological cardiac conditions, including cardiac hypertrophy, fibrosis, and increased injury following ischemia/reperfusion (I/R).[1][3] Studies have shown that TNNI3K-mediated injury involves the overproduction of mitochondrial reactive oxygen species (mROS) and is partly dependent on the activation of p38 mitogen-activated protein kinase (MAPK).[1][4][5] Consequently, the inhibition of TNNI3K presents a promising, cardiac-specific therapeutic strategy to mitigate myocardial injury and adverse remodeling.[1][5]

The Diarylurea Scaffold for TNNI3K Inhibition

The diarylurea motif is a well-established scaffold in kinase inhibitor design. The development of diarylurea inhibitors for TNNI3K began with the observation that the multi-kinase inhibitor sorafenib, a diarylurea derivative, showed reasonable potency against TNNI3K with a Kd of 280 nM and an IC50 of 100 nM.[6] This provided a critical starting point for a structure-based drug design campaign aimed at developing potent and selective TNNI3K inhibitors.[6][7] The primary challenge was to engineer selectivity against other structurally related kinases, such as VEGFR2, p38α, and B-Raf, to minimize off-target effects.[7][8]

Structural Activity Relationship (SAR) of Diarylurea TNNI3K Inhibitors

A systematic SAR exploration led to the optimization of the diarylurea scaffold, culminating in the discovery of potent and selective tool compounds. The core strategy involved modifying specific regions of the lead compound, sorafenib, to enhance interactions with TNNI3K while disrupting interactions with off-target kinases.[6][7]

Key findings from these SAR studies include:

-

Picolinamide Moiety: The picolinamide group of sorafenib, which binds to the DFG-out conformation of VEGFR2 and B-Raf, was a key area for modification to improve selectivity.

-

"Head" and "Tail" Groups: Modifications to the aromatic rings on either side of the central urea linkage were crucial for optimizing potency and pharmacokinetic properties.

-

Selectivity Pockets: Capitalizing on differences in the amino acid residues within the kinase ATP-binding pockets of TNNI3K versus off-target kinases allowed for the rational design of selective inhibitors.[7][8]

This structured approach led to the development of compound 47 (GSK329) , a potent TNNI3K inhibitor with desirable pharmacokinetic properties and significant selectivity over VEGFR2, p38α, and B-Raf.[6][7]

Quantitative Data of TNNI3K Inhibitors

The following tables summarize the potency and selectivity data for key TNNI3K inhibitors discussed in the literature.

| Compound | TNNI3K IC50 (nM) | Selectivity vs. B-Raf | Selectivity vs. p38α | Selectivity vs. VEGFR2 | Reference |

| Sorafenib (1) | 100 | - | - | - | [6] |

| This compound (47) | 10 | >200-fold | 80-fold | 40-fold | [3][6][7] |

| GSK854 | <10 | >100-fold over 96% of tested kinases | - | - | [3][4] |

| GSK114 | 25 | 40-fold | - | - | [3] |

Table 1: Potency and Selectivity of Key TNNI3K Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the discovery and validation of novel TNNI3K inhibitors. Below are summaries of key experimental protocols.

TNNI3K In Vitro Autophosphorylation Assay

This assay is used to determine the kinase function of TNNI3K and the inhibitory effect of compounds.[9]

-

Cell Culture and Transfection: HEK293A cells are cultured and transfected with plasmids expressing FLAG-tagged TNNI3K variants. A kinase-dead (KD) mutant (e.g., K490R) serves as a negative control.[9]

-

Cell Lysis: After 24-48 hours, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Detection: The membrane is probed with primary antibodies against the FLAG-tag (to detect total TNNI3K expression) and phospho-tyrosine (to detect autophosphorylation). A loading control like GAPDH is also used.[9]

-

Analysis: The ratio of phosphorylated TNNI3K to total TNNI3K is quantified to determine kinase activity. The assay is repeated with varying concentrations of inhibitor to determine IC50 values.

In Vivo Ischemia/Reperfusion (I/R) Model

This animal model is used to evaluate the cardioprotective effects of TNNI3K inhibitors.[3][4]

-

Animal Model: Wild-type mice (e.g., C57BL/6) are anesthetized and ventilated.[3][4]

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for a defined period (e.g., 30-40 minutes) to induce ischemia.[4]

-

Reperfusion and Treatment: The ligature is released to allow reperfusion. TNNI3K inhibitors (e.g., this compound, GSK854) or a vehicle control are administered, typically via intraperitoneal injection, at the onset of reperfusion.[3][4]

-

Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), the heart is excised. The coronary artery is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR). The heart is then sliced and incubated with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.

-

Data Analysis: The infarct size is expressed as a percentage of the AAR.[3]

Synthesis of Diarylurea Derivatives

The general synthesis of diarylurea compounds involves the reaction of an aniline derivative with an isocyanate or a carbamoyl chloride equivalent.[10][11]

-

Intermediate Synthesis: Substituted anilines and isocyanates are prepared through multi-step organic synthesis routes, often starting from commercially available materials like fluorobenzonitriles.[10]

-

Urea Formation: The key step is the coupling of the appropriately substituted aniline with a corresponding isocyanate in an aprotic solvent like THF or DCM.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like 1H-NMR, Mass Spectrometry (MS), and sometimes 13C-NMR and IR spectroscopy.[10][11][12]

Visualizations: Pathways and Workflows

TNNI3K Signaling Pathway in Cardiac Injury

Caption: TNNI3K signaling cascade in response to cardiac ischemia/reperfusion injury.

Experimental Workflow for TNNI3K Inhibitor Development

Caption: A typical drug discovery workflow for developing novel TNNI3K inhibitors.

SAR Logic for Diarylurea TNNI3K Inhibitors

Caption: Logical relationship between diarylurea scaffold modifications and biological outcomes.

References

- 1. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

In Vitro Characterization of GSK329 Kinase Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of GSK329, a potent and selective inhibitor of cardiac troponin I-interacting kinase (TNNI3K). The document details the selectivity profile of this compound, outlines the experimental protocols used to determine kinase inhibition, and presents visual workflows for key assays.

Introduction to this compound and Kinase Selectivity

This compound is a small molecule inhibitor identified as a highly potent agent against TNNI3K, a cardiac-specific kinase implicated in the pathophysiology of cardiac diseases.[1][2] Derived from the scaffold of the multi-kinase inhibitor sorafenib, this compound was developed to offer enhanced selectivity and potency for TNNI3K.[2][3]

Kinase selectivity is a critical parameter in drug development. As kinases share a structurally conserved ATP-binding pocket, achieving high selectivity for a single target is challenging.[4] Off-target kinase inhibition can lead to undesired side effects or toxicity. Therefore, rigorous in vitro characterization using a broad panel of kinases is essential to define a compound's selectivity profile and predict its potential for clinical success. This guide focuses on the methodologies employed to establish the selectivity of this compound.

Quantitative Selectivity Profile of this compound

This compound is a potent inhibitor of TNNI3K with an IC50 value of 10 nM.[5] Its selectivity has been evaluated against a wide panel of kinases, demonstrating a favorable profile with significant selectivity over other key kinases.[1][5]

| Target Kinase | Parameter | Value | Selectivity vs. TNNI3K | Reference |

| TNNI3K | IC50 | 10 nM | - | [5] |

| TNNI3K (Human) | pKi | 9.3 | - | [3] |

| VEGFR2 (KDR) | Fold Selectivity | 40-fold | 40x | [5] |

| p38α (MAPK14) | Fold Selectivity | 80-fold | 80x | [5] |

| B-Raf | Fold Selectivity | >200-fold | >200x | [5] |

| Broad Kinase Panel | % of Kinases | >80% | >100-fold | [5] |

| ZAK (MLTK) | % Inhibition @ 100nM | >50% | Lower | [1] |

| Other Kinases (10) | % Inhibition @ 100nM | >50% | Lower | [1] |

Note: In a broad panel screen of 185 kinases, this compound displayed >100-fold selectivity over 80% of those tested.[5] However, another study noted that at a concentration of 100 nM, this compound showed more than 50% inhibition against 11 other kinases, including ZAK/MLTK, indicating potential off-target activity at higher concentrations.[1]

Methodologies for Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is typically assessed using a combination of in vitro assays. The most common approaches include biochemical activity assays, competition binding assays, and cellular thermal shift assays to confirm target engagement in a cellular context.

Biochemical assays directly measure the catalytic activity of a kinase by quantifying either the consumption of ATP or the formation of the phosphorylated substrate.[6][7] Luminescence-based methods, such as ADP-Glo™, are widely used for their high sensitivity and suitability for high-throughput screening.[4][8]

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation :

-

Prepare assay buffers (e.g., Tris-HCl, MgCl2, DTT).

-

Dilute the kinase to the desired concentration (previously determined through enzyme titration experiments) in kinase buffer.

-

Prepare the substrate and ATP solution. The concentration for both should be at or near their Km values to ensure accurate IC50 determination for competitive inhibitors.[4]

-

Perform a serial dilution of this compound (e.g., 10-point, 3-fold dilution) in buffer containing a fixed percentage of DMSO (e.g., 1%).

-

-

Kinase Reaction :

-

Dispense the diluted this compound or vehicle control into a 384-well assay plate.

-

Add the diluted kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[4]

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 1-2 hours).

-

-

Signal Detection :

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 30-40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP and catalyze a luciferase/luciferin reaction. Incubate for 30-60 minutes.

-

Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

-

-

Data Analysis :

-

Normalize the data using "no-enzyme" (high inhibition) and "vehicle-only" (low inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

- 1. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. domainex.co.uk [domainex.co.uk]

- 5. GSK 329 | Other MAPK | Tocris Bioscience [tocris.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

GSK329 and Mitochondrial Integrity in the Ischemic Heart: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The pathophysiology of ischemic injury is complex, with mitochondrial dysfunction emerging as a central driver of cardiomyocyte death and adverse cardiac remodeling. In the search for novel therapeutic targets, the cardiac-specific kinase TNNI3K (cardiac troponin I-interacting kinase) has been identified as a critical mediator of ischemia/reperfusion (I/R) injury. This technical guide provides an in-depth analysis of the role of TNNI3K in mitochondrial function during cardiac ischemia and the therapeutic potential of its selective inhibitor, GSK329.

TNNI3K: A Key Regulator of Mitochondrial Function in Cardiac Ischemia

TNNI3K is a cardiomyocyte-specific kinase that is upregulated in heart failure.[1] Research has demonstrated that TNNI3K plays a detrimental role in the setting of cardiac ischemia by promoting mitochondrial dysfunction and subsequent cardiomyocyte death.[1] The primary mechanism involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which in turn leads to increased mitochondrial reactive oxygen species (mROS) production, impaired mitochondrial membrane potential, and compromised cellular bioenergetics.[1]

This compound: A Potent and Selective TNNI3K Inhibitor

This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for TNNI3K.[1] Studies in preclinical models of myocardial I/R injury have shown that administration of this compound at the time of reperfusion significantly reduces infarct size, blunts the production of superoxide in the ischemic tissue, and preserves cardiac function.[1][2] These protective effects are attributed to the inhibition of the TNNI3K-p38 MAPK signaling axis and the subsequent preservation of mitochondrial integrity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of TNNI3K and its inhibition by this compound on mitochondrial function and cardiac injury in models of ischemia/reperfusion.

Table 1: Effect of TNNI3K Overexpression on Mitochondrial Function in Cardiomyocytes

| Parameter | Control | TNNI3K Overexpression | Fold Change | Reference |

| Mitochondrial Superoxide Production (MitoSOX Red Fluorescence) | Baseline | Increased | - | [1] |

| Mitochondrial Membrane Potential (ΔΨm) | Normal | Decreased | - | [1] |

| Mitochondrial Ca2+ Uptake Capacity | Normal | Reduced | - | [1] |

| Basal Oxygen Consumption Rate (OCR) | Baseline | Significantly Reduced | - | [3] |

| Maximal Respiration Rate (FCCP-induced OCR) | Baseline | Significantly Reduced | - | [3] |

Table 2: Cardioprotective Effects of this compound in a Murine Model of Myocardial Ischemia/Reperfusion

| Parameter | Vehicle Control | This compound (2.75 mg/kg, IP at reperfusion) | % Reduction | Reference |

| Infarct Size (% of Area at Risk) | - | Significantly Reduced | - | [1][2] |

| Superoxide Production (Ischemic LV) | - | Blunted | - | [1] |

| Left Ventricular Function (post-I/R) | Impaired | Improved | - | [2] |

Signaling Pathway

The signaling cascade initiated by TNNI3K in the context of cardiac ischemia culminates in mitochondrial dysfunction. The following diagram illustrates this pathway.

Caption: TNNI3K signaling in ischemic heart injury.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of TNNI3K and the effects of this compound on mitochondrial function in the ischemic heart.

In Vivo Model of Myocardial Ischemia/Reperfusion Injury

-

Animal Model: Wild-type C57BL/6 mice are commonly used.

-

Surgical Procedure:

-

Anesthetize the mouse and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Ischemia is typically maintained for 30-40 minutes.

-

Release the ligature to allow for reperfusion.

-

-

Drug Administration: this compound (2.75 mg/kg) or vehicle is administered via intraperitoneal (IP) injection at the time of reperfusion.[1][2]

-

Infarct Size Assessment: After a period of reperfusion (e.g., 24 hours), the heart is excised. The area at risk (AAR) and the infarct size are determined by staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC), respectively.

Measurement of Mitochondrial Superoxide Production

-

Probe: MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

-

Procedure (for cultured cardiomyocytes):

-

Load cardiomyocytes with MitoSOX Red (e.g., 3-5 µM) for 10-30 minutes at 37°C.[4][5]

-

Wash the cells to remove excess probe.

-

Induce oxidative stress or simulate ischemia/reperfusion.

-

Measure the fluorescence intensity using confocal microscopy or flow cytometry. Excitation is typically at 488 nm and emission is measured at ~575-585 nm.[4][5]

-

-

Procedure (for tissue):

-

Following in vivo I/R, the ischemic portion of the left ventricle is excised.

-

Tissue homogenates are prepared.

-

Superoxide production is measured using appropriate assays.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Probe: Tetramethylrhodamine, ethyl ester (TMRE), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

-

Procedure:

-

Load isolated cardiomyocytes with a low concentration of TMRE (e.g., 10 nM) for 15-30 minutes.[4]

-

Wash the cells to remove non-accumulated dye.

-

Acquire fluorescence images using confocal microscopy (Excitation ~488 nm, Emission ≥585 nm).[4]

-

A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

-

Cellular Bioenergetics Analysis (Seahorse XF Analyzer)

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

-

Experimental Workflow:

-

Seed cardiomyocytes in a Seahorse XF cell culture microplate.

-

On the day of the assay, replace the culture medium with a specialized assay medium.

-

Perform a "Mito Stress Test" by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupler that collapses the proton gradient and disrupts the mitochondrial membrane potential), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

The resulting changes in OCR are used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Caption: Seahorse XF Mito Stress Test workflow.

Conclusion

The cardiac-specific kinase TNNI3K is a key mediator of mitochondrial dysfunction and cell death in the setting of myocardial ischemia. The selective inhibitor this compound has demonstrated significant cardioprotective effects in preclinical models by preserving mitochondrial integrity and function. These findings highlight the therapeutic potential of targeting the TNNI3K signaling pathway for the treatment of ischemic heart disease. Further investigation into the clinical utility of this compound and other TNNI3K inhibitors is warranted.

References

- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial production of reactive oxygen species contributes to the β-adrenergic stimulation of mouse cardiomycytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Mitochondrial Redox Status by Flow Cytometric Methods: Vascular Response to Fluid Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK329 in Mouse Models of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK329 is a potent and selective small-molecule inhibitor of the cardiac-specific kinase TNNI3K (Troponin I-Interacting Kinase).[1] TNNI3K is implicated in the pathophysiology of cardiac diseases, particularly in the context of ischemia/reperfusion (I/R) injury.[2][3][4] Inhibition of TNNI3K has emerged as a promising therapeutic strategy to mitigate myocardial damage following an ischemic event. These application notes provide a detailed in vivo protocol for the use of this compound in a mouse model of myocardial infarction, specifically focusing on I/R injury. The protocols and data presented are synthesized from preclinical studies and aim to provide a comprehensive guide for researchers in the field.

Mechanism of Action